molecular formula C16H19N3O4 B2459863 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide CAS No. 1775560-69-4

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2459863
CAS No.: 1775560-69-4
M. Wt: 317.345
InChI Key: PRUBRGBRQCOGCT-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide is a complex organic compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects. For example, its anticonvulsant activity may be due to its ability to inhibit certain ion channels or neurotransmitter receptors involved in neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide is unique due to its specific spirocyclic structure and the presence of both oxo and acetamide functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-4-2-3-5-12(11)17-13(20)10-19-14(21)16(18-15(19)22)6-8-23-9-7-16/h2-5H,6-10H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUBRGBRQCOGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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